molecular formula C8H9O3P B14690802 (2-Ethenylphenyl)phosphonic acid CAS No. 31441-62-0

(2-Ethenylphenyl)phosphonic acid

Cat. No.: B14690802
CAS No.: 31441-62-0
M. Wt: 184.13 g/mol
InChI Key: OVQLKUACUJJQGA-UHFFFAOYSA-N
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Description

(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by a phenyl ring substituted with a vinyl (ethenyl) group at the ortho position and a phosphonic acid (-PO(OH)₂) group. Phosphonic acids are known for their strong acidity, water solubility, and ability to form stable complexes with metals, making them valuable in medicinal chemistry, agrochemistry, and materials science .

Properties

CAS No.

31441-62-0

Molecular Formula

C8H9O3P

Molecular Weight

184.13 g/mol

IUPAC Name

(2-ethenylphenyl)phosphonic acid

InChI

InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)

InChI Key

OVQLKUACUJJQGA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of (2-Ethenylphenyl)phosphonic acid often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphinic acid derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphinic acid derivatives.

    Substitution: Substituted phenylphosphonic acids.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Phosphonic Acids

Compound pKa* Log P Solubility (Water) Key Features
(2-Ethenylphenyl)phosphonic acid ~2.5–3.5† ~1.0–1.5† High Enhanced acidity due to vinyl group; planar geometry
Phenylphosphonic acid 1.8–2.5‡ 0.49‡ 50 g/L (25°C) Simple aryl structure; low lipophilicity
Benzylphosphonic acid 2.0–2.8 1.2–1.8 Moderate Methylene bridge increases flexibility
(2-Chloroethyl)phosphonic acid ~2.0 0.7 High Releases ethylene in plants
α-Aminophosphonic acids 4.5–6.0 -0.5–1.0 Variable Tetrahedral geometry mimics enzyme transition states

*Phosphonic acids typically exhibit pKa values 2–3 units lower than analogous carboxylic acids due to stronger electronegativity of the P=O group .
†Estimated based on substituent effects.
‡Experimental data from phenylphosphonic acid .

Key Insights :

  • The vinyl group in (2-Ethenylphenyl)phosphonic acid may enhance binding to enzymes with hydrophobic active sites, similar to how aryl groups in 3b stabilize interactions with TDP1 catalytic residues .
  • Compared to carboxylic acid analogs , phosphonic acids exhibit stronger enzyme inhibition due to higher acidity and tetrahedral geometry, which mimics transition states in hydrolysis reactions .

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